molecular formula C12H17NO3S2 B1405665 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine CAS No. 1427461-05-9

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine

Cat. No. B1405665
M. Wt: 287.4 g/mol
InChI Key: KZNMQVVICPJQHN-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine (4-THBSM) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of morpholine and has a sulfur-containing sulfonyl group attached to its aromatic ring. 4-THBSM is a powerful and versatile reagent used in organic synthesis and as a catalyst in various reactions. It is also used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.

Scientific Research Applications

Synthesis and Characterization

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine and its derivatives are primarily involved in synthesis and characterization studies. For instance, a derivative, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized through NMR, IR, and Mass spectral studies, indicating its potential in crystallography and material sciences (Mamatha S.V et al., 2019).

Biological Activity

This compound and its derivatives have shown notable biological activity. Specifically, certain derivatives have exhibited remarkable anti-tuberculosis activity and superior anti-microbial activity, indicating their potential in developing new antimicrobial agents (Mamatha S.V et al., 2019). Additionally, other derivatives have been synthesized, such as 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides, which have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria (Aziz‐ur‐Rehman et al., 2015).

Structural Analysis

The structural analysis of these compounds provides insights into their properties and potential applications. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base related to the core structure , has been detailed, contributing to the understanding of molecular conformation and hydrogen bonding interactions (S. Franklin et al., 2011).

properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c14-18(15,13-5-7-16-8-6-13)12-9-10-3-1-2-4-11(10)17-12/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNMQVVICPJQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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